

NT1-014B: A Tryptamine-Derived Ionizable Cationic Lipidoid for Enhanced Brain Delivery

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Compound of Interest

Compound Name: NT1-014B

Cat. No.: B10829820

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An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The blood-brain barrier (BBB) presents a formidable challenge to the delivery of therapeutics to the central nervous system (CNS). **NT1-014B** is a novel, tryptamine-containing ionizable cationic lipidoid designed to overcome this barrier.^{[1][2][3]} It is a key component in the formulation of lipid nanoparticles (LNPs) that have demonstrated the ability to transport various therapeutic payloads across the BBB following systemic administration.^[2] This technical guide provides a comprehensive overview of **NT1-014B**, including its synthesis, formulation into LNPs, and its application in delivering small molecules, antisense oligonucleotides (ASOs), and proteins to the brain.

Physicochemical Properties of NT1-014B

NT1-014B is an amphiphilic molecule featuring a tryptamine headgroup and two bio-reducible hydrophobic tails.^{[2][4]} This structure is crucial for its function, as the tryptamine moiety is hypothesized to facilitate BBB penetration.^[2]

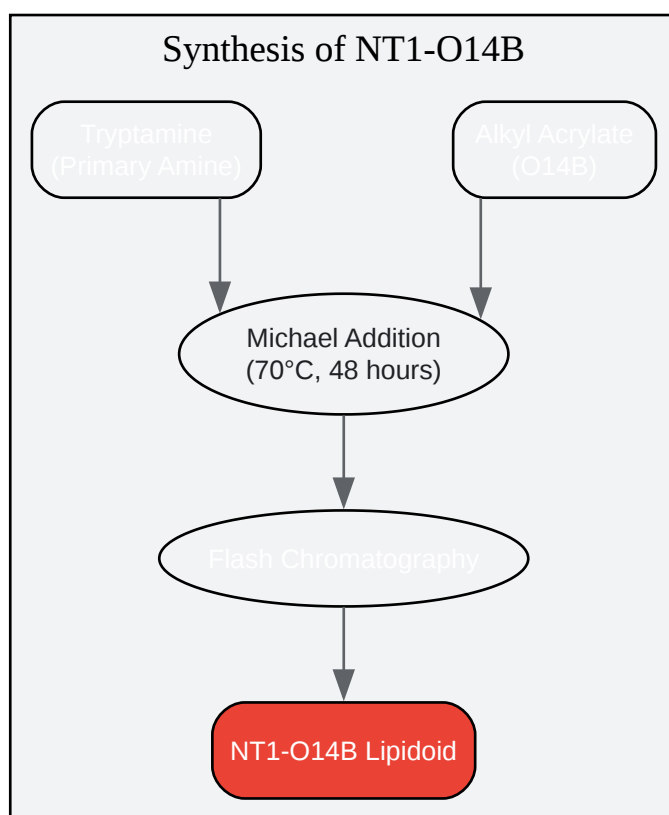
Property	Value	Reference
Chemical Name	NT1-O14B	[1]
CAS Number	2739805-64-0	[1]
Molecular Formula	C ₄₀ H ₆₈ N ₂ O ₄ S ₄	[1]
Formula Weight	769.2 g/mol	[1]
Purity	≥98%	[1]
Formulation	A 50 mg/ml solution in ethanol	[1]
Solubility	Soluble in Ethanol	[1]
Storage	-20°C	[5]

Synthesis of NT1-014B

NT1-014B and other neurotransmitter-derived lipidoids (NT-lipidoids) are synthesized via a Michael addition reaction. This straightforward approach involves reacting the primary amine of a neurotransmitter, in this case, tryptamine, with an acrylate-containing hydrophobic tail.[2]

Experimental Protocol: Synthesis of NT-Lipidoids

- **Reactants:** Tryptamine (NT1) is mixed with an acrylate-containing hydrophobic tail (in this case, one with a 14-carbon chain, designated O14B).[2][4]
- **Reaction Conditions:** The reaction is carried out in a glass vial at 70°C for 48 hours.[4]
- **Purification:** The resulting NT1-O14B lipidoid is purified using flash chromatography.[2]
- **Characterization:** The final product is characterized by electrospray ionization mass spectrometry (ESI-MS).[2]



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Synthesis of NT1-O14B via Michael addition.

Formulation of NT1-014B Lipid Nanoparticles (LNPs)

NT1-O14B is incorporated into LNPs to facilitate the delivery of therapeutic cargo. These LNPs are typically composed of the NT-lipidoid, a helper lipid, and a PEGylated lipid to improve stability.[2] Doping otherwise BBB-impermeable LNPs with NT1-O14B confers the ability to cross the BBB.[2][3]

LNP Composition and Characteristics

The specific composition of the LNPs can be tailored depending on the cargo. For instance, when delivering antisense oligonucleotides (ASOs), NT1-O14B has been co-formulated with the ionizable lipidoid 306-O12B-3.[2][5] For protein delivery, it has been mixed with PBA-Q76-O16B.[2]

Formulation	Cargo	Key Components	Average Particle Size (nm)	Reference
NT1-O14B & 306-O12B-3 LNPs	Tau Antisense Oligonucleotide (ASO)	NT1-O14B, 306-O12B-3, DSPE-PEG2000	Not specified in snippets	[2]
NT1-O14B & PBA-Q76-O16B LNPs	(-27)GFP-Cre Recombinase	NT1-O14B, PBA-Q76-O16B	Not specified in snippets	[2]
AmB-loaded NT1-O14B Nanoparticles	Amphotericin B (AmB)	NT1-O14B	750-800	[2]
LNP3 (containing NT1-O14B)	circSCMH1	NT1-O14B	140-170	[3]

Note: Detailed quantitative data on zeta potential and polydispersity index (PDI) were not available in the provided search results, but one study noted that the physical properties of NT1 and NT2 lipidoids, including size, zeta potential, and PDI, were very similar.[2]

Experimental Protocol: LNP Formulation for ASO Delivery

- **Lipid Mixture Preparation:** DSPE-PEG2000 is dissolved in ethanol and mixed with the synthetic lipids (a combination of NT1-O14B and 306-O12B-3) at a specified weight ratio (e.g., 1:24).[2]
- **ASO Complexation:** The lipid solution is then formulated with the ASO. While the specific method is not detailed in the snippets, it is likely a rapid mixing method like ethanol injection or microfluidics.
- **Self-Assembly:** The amphiphilic lipidoids self-assemble into spherical, liposome-like structures in aqueous solutions.[2]

In Vitro and In Vivo Applications and Efficacy

NT1-O14B-containing LNPs have been successfully used to deliver various therapeutic cargos into the brain in preclinical models.

Delivery of Antisense Oligonucleotides (ASOs)

When co-formulated with 306-O12B-3, NT1-O14B LNPs were able to deliver Tau-ASOs to the mouse brain via intravenous injection, leading to a significant decrease in tau brain levels.[1][2][5] Interestingly, LNPs composed of NT1-O14B alone showed no gene silencing efficacy in vitro, highlighting the need for a co-lipid like 306-O12B-3 for effective intracellular delivery.[2][6] Gene silencing was observed when the weight ratio of 306-O12B-3 was 50% or greater.[2]

Delivery of Proteins

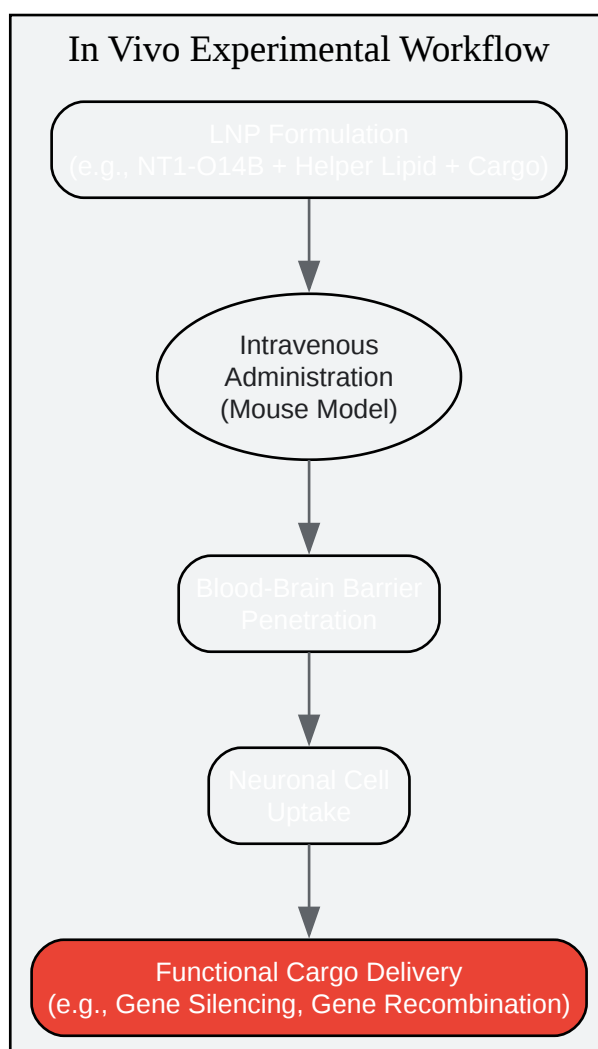
A mixed LNP formulation of NT1-O14B and PBA-Q76-O16B (at a 3:7 weight ratio) was used to deliver (-27)GFP-Cre recombinase protein to the brains of Ai14 reporter mice.[2][6] This resulted in Cre-mediated gene recombination in the cerebral cortex, hippocampus, and cerebellum, demonstrating successful functional protein delivery.[2]

Delivery of Small Molecules

NT1-O14B LNPs were used to encapsulate Amphotericin B (AmB), an antifungal drug that cannot normally cross the BBB.[2] Intravenous administration of AmB-loaded NT1-O14B nanoparticles resulted in detectable levels of AmB in the brain tissue (around 150 ng/g).[2]

Experimental Protocol: In Vivo ASO Delivery Study

- Animal Model: C57BL/6J mice are used.[6]
- LNP Preparation: Tau-ASOs are formulated with NT1-O14B and 306-O12B-3 at a 3:7 weight ratio.[2][6]
- Administration: The LNP-ASO complexes are administered via intravenous injection through the tail vein.[2][6]
- Endpoint Analysis: After a designated time, the brains are harvested, and total tau mRNA and protein levels are analyzed.[6]

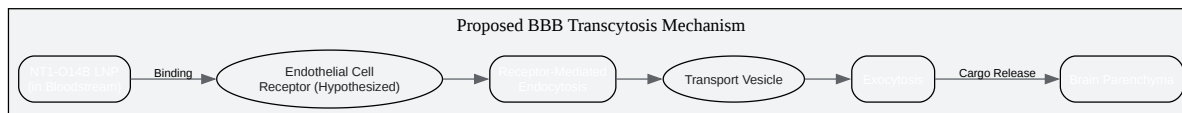


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Workflow for in vivo brain delivery using NT1-O14B LNPs.

Proposed Mechanism of Action

The precise mechanism by which NT1-O14B LNPs cross the BBB is still under investigation. However, it is hypothesized that the tryptamine-derived headgroup of NT1-O14B plays a crucial role.[2] Tryptamine and its derivatives are known to be actively transported across the endothelial plasma membrane of the BBB.[2] Therefore, it is proposed that NT1-O14B retains this capability, enabling the entire LNP to traverse the BBB, possibly through receptor-mediated transcytosis.[2] Further research is needed to identify the specific receptors involved.[2]



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Hypothesized mechanism for NT1-O14B LNP crossing the BBB.

Conclusion

NT1-014B is a promising tryptamine-derived ionizable cationic lipidoid that serves as a key building block for brain-penetrating lipid nanoparticles. Its simple synthesis and demonstrated versatility in delivering a range of therapeutic cargos across the blood-brain barrier make it a valuable tool for the development of novel treatments for central nervous system disorders.[2] Further elucidation of its BBB transport mechanism will likely lead to the design of even more efficient and targeted brain delivery systems.

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